REACTION_CXSMILES
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[BH4-].[Na+].[CH:3]([C:5]1[S:9][C:8]([C:10]#[N:11])=[C:7]([CH3:12])[CH:6]=1)=[O:4]>C(O)C>[OH:4][CH2:3][C:5]1[S:9][C:8]([C:10]#[N:11])=[C:7]([CH3:12])[CH:6]=1 |f:0.1|
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Name
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|
Quantity
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5.75 g
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Type
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reactant
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Smiles
|
[BH4-].[Na+]
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Name
|
5-formyl-3-methylthiophene-2-carbonitrile
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Quantity
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23 g
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Type
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reactant
|
Smiles
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C(=O)C1=CC(=C(S1)C#N)C
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under a water pump vacuum
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Type
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EXTRACTION
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Details
|
extracted with 5% strength citric acid solution and with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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the desiccant was filtered off
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off at room temperature and under a water pump vacuum
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Type
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CUSTOM
|
Details
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This gave 24 g of the title compound as a dark red oil which still contained solvent and which was employed in the following reactions without further purification
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
OCC1=CC(=C(S1)C#N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |